PLK4 Inhibitory Potency vs 5-Methoxy Analog
In a direct matched molecular pair comparison from the same patent family, incorporating the 5-ethoxy-2-methylpyrimidin-4-amine substructure into a complex spirocyclic inhibitor scaffold resulted in greater inhibitory potency against the PLK4 kinase target compared to the analogous 5-methoxy derivative. The compound bearing the target 5-ethoxy group (Example 134) demonstrated an IC50 of 2.2 nM [1]. Its direct structural analog, where the 5-ethoxy group is replaced by a 5-methoxy group (Example 131), showed reduced potency with an IC50 of 2,200 nM [2]. This represents an approximate 1,000-fold improvement in biochemical potency attributable to the specific 5-ethoxy substitution.
vs 2,200 nM (5-MeO)
| Evidence Dimension | Inhibition of PLK4 kinase activity (IC50) |
|---|---|
| Target Compound Data | 2.2 nM [1] |
| Comparator Or Baseline | 5-Methoxy-2-methylpyrimidin-4-amine-based analog (Example 131): 2,200 nM [2] |
| Quantified Difference | 1000-fold greater potency (2.2 nM vs 2,200 nM IC50) |
| Conditions | In vitro biochemical PLK4 kinase inhibition assay, measured as IC50 value. |
Why This Matters
This drastic difference in potency is a primary driver for selecting this specific building block for PLK4-targeted projects, as it directly influences the likelihood of achieving a viable lead compound.
- [1] BindingDB Entry for BDBM636006. Data curated from US20230365537, Example 134. Accessed May 3, 2026. View Source
- [2] BindingDB Entry for BDBM636003. Data curated from US20230365537, Example 131. Accessed May 3, 2026. View Source
